1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide
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Overview
Description
“1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide” is a chemical compound with the molecular formula C14H21N3O and a molecular weight of 247.34 . It is commonly used in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a phenyl ring through a methylene bridge. The phenyl ring has an aminomethyl substituent .Scientific Research Applications
Synthesis and Chemical Properties
The Mannich Reaction in Heterocycle Synthesis : Research has explored the use of piperidine derivatives in the synthesis of N,S-containing heterocycles, showcasing the Mannich reaction's role in forming tetraazatricyclo structures with potential pharmaceutical applications (Dotsenko et al., 2012).
Biological Activity and Therapeutic Potential
Inhibition of Soluble Epoxide Hydrolase : Piperidine-4-carboxamide derivatives have been identified as inhibitors of soluble epoxide hydrolase, highlighting their potential in treating diseases through modulation of lipid metabolism (Thalji et al., 2013). These compounds demonstrate the critical role of the triazine heterocycle for potency and selectivity.
Anti-Angiogenic and DNA Cleavage Activities : Novel piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities, indicating their utility as anticancer agents (Kambappa et al., 2017). The presence of specific substituents on the phenyl ring was found to influence their efficacy.
Anti-Acetylcholinesterase Activity : Certain piperidine derivatives exhibit potent anti-acetylcholinesterase activity, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease (Sugimoto et al., 1990).
CCR5 Antagonist for HIV-1 : Piperidine-4-carboxamide derivatives have been developed as CCR5 antagonists with potent anti-HIV-1 activity, demonstrating the capacity to inhibit virus replication and serve as potential treatments for HIV-1 infection (Imamura et al., 2006).
Future Directions
Piperidine derivatives, such as “1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide”, continue to be of interest in the field of drug discovery due to their diverse biological activities . Future research may focus on the development of new synthetic methods and the exploration of their biological profiles .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to target protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Compounds with similar structures have been identified as atp-competitive inhibitors of pkb, with selectivity over the closely related kinase pka .
Biochemical Pathways
Similar compounds have been found to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway . The metabolism of similar compounds generally involves reactions like hydrolysis, hydroxylation, N - and O -dealkylation, and O -methylation .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Similar compounds have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Properties
IUPAC Name |
1-[[4-(aminomethyl)phenyl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-9-11-1-3-12(4-2-11)10-17-7-5-13(6-8-17)14(16)18/h1-4,13H,5-10,15H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERFMNWEGJKJEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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